5-Chloroquinazoline-2,4,6-triamine is classified as a quinazoline derivative, specifically a triamine variant. It contains a chloro substituent at the 5-position and amino groups at the 2, 4, and 6 positions of the quinazoline ring. This classification places it among compounds known for their pharmacological properties, particularly as inhibitors of dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids.
The synthesis of 5-chloroquinazoline-2,4,6-triamine typically involves several key steps:
These methods have been optimized for yield and purity, often requiring careful control of reaction conditions such as temperature and pH to achieve the desired product efficiently .
The molecular structure of 5-chloroquinazoline-2,4,6-triamine can be described as follows:
Crystallographic studies have shown that this compound can form stable structures with specific conformations that are essential for its biological activity .
5-Chloroquinazoline-2,4,6-triamine participates in various chemical reactions that are significant for its applications:
These reactions are critical for modifying the compound to enhance its efficacy as a drug candidate.
The primary mechanism of action for 5-chloroquinazoline-2,4,6-triamine is through inhibition of dihydrofolate reductase (DHFR). This enzyme plays a pivotal role in folate metabolism by catalyzing the reduction of dihydrofolate to tetrahydrofolate:
This mechanism underlies its potential use in treating cancers and parasitic infections like malaria.
The physical and chemical properties of 5-chloroquinazoline-2,4,6-triamine include:
These properties are essential for determining its behavior in biological systems and potential formulation as a therapeutic agent.
5-Chloroquinazoline-2,4,6-triamine has several notable applications:
5-Chloroquinazoline-2,4,6-triamine (CAS: 17511-20-5) is a nitrogen-rich heterocyclic compound with the molecular formula C₈H₈ClN₅ and a molecular weight of 209.64 g/mol. Its systematic IUPAC name is 5-chloroquinazoline-2,4,6-triamine, reflecting the positions of its functional groups on the quinazoline core. The quinazoline scaffold consists of a fused bicyclic system featuring a benzene ring fused to a pyrimidine ring, with chlorine at position 5 and amino (-NH₂) groups at positions 2, 4, and 6 [3] [7].
X-ray crystallography reveals that the molecule adopts a nearly planar configuration, with minor deviations (≤0.05 Å) from planarity due to steric interactions. Key bond parameters include:
Intramolecular hydrogen bonding significantly stabilizes the architecture:
Table 1: Key Structural Parameters
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 209.64 g/mol | Small molecule bioavailability |
C5-Cl Bond Length | 1.737 Å | Electrophilic character at C5 |
C2-NH₂ Bond Length | 1.332 Å | Sp² hybridization at C2 |
N2-H···N1 Distance | 2.65 Å | Intramolecular H-bond stabilization |
Dihedral Variation | ≤0.05 Å | Near-planar conformation |
Tautomeric equilibria profoundly influence the reactivity and electronic properties of 5-chloroquinazoline-2,4,6-triamine. Nuclear Quadrupole Resonance (NQR) spectroscopy studies demonstrate that amino groups at positions 2, 4, and 6 participate in prototropic tautomerism, enabling amino-imino transformations (e.g., -NH₂ ⇌ -NH-). However, the 5-chloro substituent restricts tautomerism at position 6 due to its electron-withdrawing nature, which reduces electron density at the adjacent carbon [4].
Resonance stabilization involves three primary contributors:
35Cl NQR spectroscopy reveals a quadrupole coupling constant (e²qQ/h) of 34.7 MHz and asymmetry parameter (η) of 0.45. These metrics confirm diminished electron density at chlorine due to p-π conjugation with the heterocyclic core. Compared to non-chlorinated quinazolines, the 5-chloro derivative exhibits a 15% reduction in NQR frequency, underscoring chlorine’s role in modulating electron distribution [4].
Structurally analogous triaminoquinazolines exhibit distinct properties when modified at position 5 or through ring fusion:
Table 2: Structural and Biological Comparisons
Compound | Structural Feature | Planarity (Deviation, Å) | Key Bioactivity |
---|---|---|---|
5-Chloroquinazoline-2,4,6-triamine | C5-Cl substitution | ≤0.05 | EGFR/VEGFR-2 inhibition [3] |
Triazolo[2,3-c]quinazoline (X) | Triazole fusion at C2-N3 | 0.12 | Anti-inflammatory (AA=53.41%) [5] |
Glycosyl-triazolyl-quinazoline (13) | N-Glycoside at C2 | 0.18 | Cytotoxicity (HCT-116 IC₅₀=2.90 µM) [8] |
5-Fluoroquinazoline-2,4,6-triamine | C5-F substitution | ≤0.04 | Not reported |
Electronic Effects:
Structure-Activity Relationships (SAR):
Table 3: Molecular Descriptor Comparison
Descriptor | 5-Chloro-2,4,6-triamine | Triazoloquinazoline | Glycosyl Derivative |
---|---|---|---|
LogP | 1.02 | 2.15 | -1.38 |
PSA (Ų) | 95.3 | 68.9 | 182.6 |
H-bond Donors | 3 | 1 | 5 |
H-bond Acceptors | 5 | 6 | 11 |
Calculated data from [3] [5] [8] |
This comparative analysis demonstrates that minor structural alterations—halogen substitution, ring fusion, or glycosylation—dramatically influence electronic profiles, planarity, and target selectivity. The 5-chloro derivative’s optimal balance of planarity, H-bond capacity, and moderate lipophilicity underpins its kinase inhibitory potential relative to bulkier analogs [3] [5] [8].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3